N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-5-carboxamide derivative featuring a 1-phenyl and 3-isopropyl substituent on the pyrazole core, linked via an amide bond to a 2-(1H-indol-3-yl)ethyl group. The indole moiety and pyrazole-carboxamide scaffold are common in bioactive molecules, particularly in enzyme inhibition and receptor modulation.
Properties
Molecular Formula |
C23H24N4O |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H24N4O/c1-16(2)21-14-22(27(26-21)18-8-4-3-5-9-18)23(28)24-13-12-17-15-25-20-11-7-6-10-19(17)20/h3-11,14-16,25H,12-13H2,1-2H3,(H,24,28) |
InChI Key |
ISLJIYIAJYHIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A classic approach involves reacting hydrazine derivatives with 1,3-diketones. For example, ethyl 3-oxo-2-phenylbutanoate reacts with hydrazine hydrate under acidic conditions to yield 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester. This method ensures regioselectivity due to the electron-withdrawing ester group directing cyclization.
Reaction Conditions
-
Reactants : Ethyl 3-oxo-2-phenylbutanoate (1.0 eq), hydrazine hydrate (1.2 eq)
-
Catalyst : Acetic acid (10 mol%)
-
Solvent : Ethanol, reflux, 6 h
Indole Side Chain Preparation
The 2-(1H-indol-3-yl)ethylamine side chain is synthesized via:
Fischer Indole Synthesis
Condensation of phenylhydrazine with butyraldehyde under acidic conditions generates 1H-indole, followed by formylation at position 3 using Vilsmeier-Haack reagent. Reduction of the aldehyde to an alcohol (NaBH₄) and subsequent Gabriel synthesis yields 2-(1H-indol-3-yl)ethylamine.
Key Steps
-
Reduction : NaBH₄/MeOH, 0°C, 30 min (Yield: 88%)
-
Gabriel Synthesis : Phthalimide/KOH, reflux, 6 h (Yield: 75%)
Amide Bond Formation
Coupling the pyrazole-5-carboxylic acid with 2-(1H-indol-3-yl)ethylamine is achieved via:
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in DCM facilitates amide bond formation without racemization.
Procedure
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 20 min) reduces reaction time while maintaining yield (85%).
Protecting Group Strategies
To prevent side reactions during indole functionalization:
N1-Indole Protection
Benzoylation using benzoyl chloride/pyridine (RT, 2 h) protects the indole nitrogen, later removed via NaOH/MeOH hydrolysis.
Spectroscopic Characterization
Key Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.10 (m, 9H, Ar-H), 3.12 (m, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH₃)
Challenges and Optimization
-
Regioselectivity : Use of electron-withdrawing groups (e.g., esters) directs cyclization to the desired pyrazole isomer.
-
Indole Reactivity : N1-protection prevents polymerization during amide coupling.
-
Catalyst Choice : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings due to enhanced stability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide exhibit significant anticancer activities. For instance, derivatives of pyrazole have shown effectiveness against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . These findings suggest that this compound may possess similar or enhanced anticancer properties.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of pyrazole derivatives. Compounds related to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Therapeutic Applications
Given its promising biological activities, this compound is being investigated for potential therapeutic applications in:
- Cancer Treatment : Targeting specific cancer types through tailored formulations.
- Infection Control : Developing new antibiotics or antifungal agents based on its structure.
- Neurological Disorders : Exploring its effects on neurotransmitter systems due to the presence of the indole moiety.
Case Study 1: Anticancer Activity
A study conducted on pyrazole derivatives found that modifications to the core structure significantly affected their anticancer potency. The introduction of various substituents at different positions on the pyrazole ring led to compounds with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of pyrazole compounds were tested against clinical isolates of bacteria. Results indicated that certain derivatives exhibited strong antibacterial activity, outperforming conventional antibiotics in some cases . This highlights the potential for developing new therapeutic agents from related structures.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The indole and pyrazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of the target proteins.
Comparison with Similar Compounds
Structural Similarities and Differences
The table below highlights key structural features of the target compound and related analogs from the evidence:
Key Observations :
- Core Structure : The target compound shares a pyrazole-5-carboxamide core with Razaxaban and AB-CHMFUPPYCA , but differs in substituent patterns.
- Substituent Variability : The 3-isopropyl and 1-phenyl groups on the pyrazole distinguish the target compound from analogs with methylphenyl () or fluorophenyl () substituents.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes an indole moiety, a pyrazole ring, and a carboxamide functional group. These structural elements contribute to its diverse biological activities.
Research indicates that compounds with similar structures often exert their effects through several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives inhibit specific kinases involved in cancer progression, such as Aurora-A kinase.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.
Efficacy Against Cancer Cell Lines
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 0.46 | Apoptosis induction | |
| A549 | 0.71 | Aurora-A kinase inhibition | |
| HepG2 | 0.39 | Cytotoxicity | |
| NCI-H460 | 0.03 | Autophagy induction | |
| SF-268 | 31.5 | Cytotoxicity |
Case Studies and Research Findings
- Anti-Cancer Activity : A study by Li et al. demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects on HepG2 and MCF7 cell lines, with IC50 values as low as 0.39 µM, indicating potent activity against liver and breast cancer cells .
- Inflammatory Response : Another investigation reported that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at concentrations around 10 µM, showcasing their potential as anti-inflammatory agents .
- Kinase Inhibition : Research highlighted the compound's ability to inhibit Aurora-A kinase with an IC50 of 0.16 µM, suggesting its utility in targeting specific pathways involved in tumor growth and progression .
Q & A
Q. What experimental designs validate target engagement in complex biological systems (e.g., brain tissue)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
